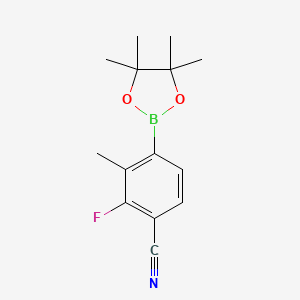

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción

This compound belongs to the arylboronic ester family, characterized by a benzonitrile core substituted with a fluoro group at position 2, a methyl group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 4. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Propiedades

IUPAC Name |

2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-9-11(7-6-10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFXADBBCPJIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura (SM) reaction is the cornerstone of this compound’s synthesis, leveraging aryl halides and boronic esters. The target molecule’s boronate group originates from pinacol boronic ester precursors, which undergo cross-coupling with fluorinated aryl bromides or iodides. For example, 5-bromo-2-fluoro-3-methylbenzonitrile reacts with bis(pinacolato)diboron under palladium catalysis to install the boronate moiety.

Typical conditions include:

-

Catalyst : PdCl₂(dppf) (0.1–1.0 mol%)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : 1,4-dioxane/DMF (10:1 v/v)

-

Temperature : 100°C (sealed tube)

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–B bond. Steric hindrance from the methyl and fluoro substituents necessitates elevated temperatures to achieve satisfactory kinetics.

Aromatic Fluorination and Functionalization

Optimization of Reaction Conditions

Catalyst and Ligand Screening

Bidentate phosphine ligands (e.g., dppf) enhance palladium catalyst stability and turnover. Comparative studies show PdCl₂(dppf) outperforms Pd(PPh₃)₄ in reactions involving electron-deficient aryl halides, reducing side product formation from protodeboronation.

Table 1: Catalyst Performance in SM Coupling

| Catalyst | Ligand | Yield (%) | Byproducts (%) |

|---|---|---|---|

| PdCl₂(dppf) | dppf | 81 | <5 |

| Pd(OAc)₂ | PPh₃ | 65 | 15 |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, dioxane) facilitate reagent solubility and stabilize intermediates. Mixed solvent systems (dioxane/DMF) mitigate catalyst precipitation while maintaining reaction homogeneity. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers in sterically hindered systems.

Stepwise Synthesis and Case Studies

Protocol from 5-Bromo-2-Fluoro-3-Methylbenzonitrile

-

Borylation :

Combine 5-bromo-2-fluoro-3-methylbenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), PdCl₂(dppf) (0.1 equiv) in dioxane/DMF. Heat at 100°C for 12 h under N₂. -

Workup :

Filter through Celite®, concentrate, and purify via silica gel chromatography (EtOAc/hexanes, 5–20% gradient).

Table 2: Multi-Step Synthesis Parameters

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| 1 | LDA, Selectfluor® | THF, -78°C to RT | 2-Fluoro-3-methylbenzonitrile |

| 2 | NBS, AIBN | CCl₄, reflux | 4-Bromo derivative |

| 3 | PdCl₂(dppf), B₂pin₂ | Dioxane/DMF, 100°C | Target compound |

Challenges and Mitigation Strategies

Protodeboronation

Electron-withdrawing groups (e.g., CN) exacerbate protodeboronation, reducing yields. Mitigation includes:

Análisis De Reacciones Químicas

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other nucleophiles.

Coupling Reactions: It is a significant intermediate in Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for carbon, making it a potent inhibitor of certain enzymes. The dioxaborolane moiety can form stable complexes with various biological molecules, affecting their function and activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural analogs, emphasizing substituent positions, molecular parameters, and applications:

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

- Steric Hindrance : The 3-methyl group may reduce reaction rates in Suzuki couplings due to steric clashes with catalytic palladium centers, as seen in hindered arylboronates .

- Thermal Stability : Trifluoromethyl and ethoxy substituents (e.g., in and ) improve thermal stability for high-temperature applications, such as OLED fabrication.

Medicinal Chemistry :

- Analogs like 3,5-dimethyl-4-(dioxaborolan-2-yl)benzonitrile derivatives exhibit antiviral activity as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting the importance of substituent positioning for bioactivity .

- The amino-substituted analog (CAS 1315350-04-9) serves as a versatile intermediate for targeted drug delivery via amine-reactive coupling .

Materials Science :

- Boron-containing benzonitriles are critical in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs, where substituents like ethoxy groups improve solubility and film morphology .

- The trifluoromethyl analog () may enhance electron transport in optoelectronic devices due to its strong electron-withdrawing nature.

Actividad Biológica

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18BFO3

- Molecular Weight : 264.10 g/mol

- CAS Number : 1310383-57-3

The biological activity of 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit protein kinases and other enzymes critical for tumor growth and proliferation.

Table 1: Comparison of Biological Activities

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound in various biological models. While specific data for 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is limited, related compounds have demonstrated promising activities.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of boron-containing compounds similar to our target compound, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Table 2: Summary of Anticancer Activity

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | Boron Compound A | 0.8 | Apoptosis via caspase activation |

| A549 (Lung) | Boron Compound B | 1.5 | Mitochondrial disruption |

| MCF-7 | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl... | TBD | Potential apoptosis induction |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds with similar structures can exhibit acute toxicity. For example, the hazard statements associated with these compounds often include warnings for skin contact and inhalation risks. Therefore, handling precautions are critical in laboratory settings.

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A two-step protocol is common:

- Step 1 : Halogenation of the benzonitrile precursor at the desired position (e.g., fluorination via electrophilic substitution or nucleophilic displacement).

- Step 2 : Borylation using pinacol borane or bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in solvents like THF or dioxane at 80–100°C . Key Tip : Monitor reaction progress via TLC or LC-MS to avoid over-borylation, which can lead to byproducts.

Q. How should researchers confirm the structural integrity of this boronic ester?

A combination of analytical techniques is essential:

- ¹H/¹³C NMR : Look for characteristic peaks of the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons influenced by fluorine (deshielding effects).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction is ideal, though challenging due to potential hygroscopicity .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 277.10) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic systems for Suzuki-Miyaura couplings involving this compound?

Discrepancies in catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) often arise from ligand effects or solvent polarity. To optimize:

- Screen ligands (e.g., SPhos, XPhos) to enhance turnover and reduce Pd leaching .

- Use microwave-assisted synthesis for faster reaction kinetics and higher yields .

- Employ DFT calculations to predict electronic effects of the fluorine substituent on coupling efficiency . Case Study : In meta-terphenyl D–π–A dyad synthesis, Pd(PPh₃)₄ with Cs₂CO₃ in THF achieved 62–71% yields, while alternative bases (K₃PO₄) led to decomposition .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitution reactions of this boronic ester?

The electron-withdrawing cyano and fluorine groups direct electrophiles to specific positions. For example:

- Nitration : Occurs preferentially at the para position to the boronic ester due to steric hindrance from the methyl group .

- Halogenation : Use directing groups (e.g., –B(OH)₂ intermediates) to control site selectivity. Advanced Tip : Employ computational modeling (e.g., Hirshfeld charge analysis) to predict reactive sites and validate with kinetic studies .

Q. How can researchers leverage this compound in materials science applications?

- Organic Electronics : As a building block for π-conjugated polymers in OLEDs, leveraging its electron-deficient aryl boronic ester for charge transport .

- Metal-Organic Frameworks (MOFs) : Use Suzuki couplings to functionalize MOF linkers, enhancing porosity and catalytic activity .

- Fluorescent Probes : Modify the benzonitrile core with fluorophores (e.g., BODIPY) for bioimaging, exploiting boron’s Lewis acidity .

Methodological Challenges and Solutions

Q. Why does hydrolysis of the dioxaborolane group occur during purification, and how can it be prevented?

Hydrolysis is common in protic solvents (e.g., MeOH/H₂O). Solutions include:

- Use anhydrous solvents (e.g., Et₂O, hexane) for column chromatography .

- Add stabilizers like 2,6-lutidine to scavenge trace acids .

- Employ rapid purification techniques (e.g., flash chromatography under N₂) .

Q. What analytical methods best characterize reaction intermediates in multi-step syntheses using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.